Product packaging for 3,4-Dimethyl-9H-carbazole(Cat. No.:CAS No. 18992-72-8)

3,4-Dimethyl-9H-carbazole

Cat. No.: B13111441
CAS No.: 18992-72-8
M. Wt: 195.26 g/mol
InChI Key: YRPIUJAIESGWRN-UHFFFAOYSA-N
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Description

3,4-Dimethyl-9H-carbazole is a synthetic derivative based on the tricyclic 9H-carbazole scaffold, a structure of significant interest in medicinal and materials chemistry . The carbazole core consists of two benzene rings fused to a central pyrrole ring, creating a rigid, planar system with a large π-conjugated surface . This scaffold is recognized as a privileged pharmacophore in drug discovery due to its capacity for diverse biological interactions . While specific studies on this compound are limited in the public domain, the carbazole nucleus is extensively documented for its wide spectrum of biological potentials. Researchers have found that carbazole derivatives exhibit substantial anti-cancer properties, with several FDA-approved drugs such as ellipticine and alectinib based on this structure . These compounds often function by interacting with DNA, inhibiting topoisomerase enzymes, or reactivating key tumor suppressor pathways like p53 . Furthermore, carbazole-based compounds show promising anti-microbial and anti-fungal activities, serving as a framework for novel agents against various bacterial and fungal strains . The inherent anti-oxidative and anti-inflammatory activities of the carbazole scaffold also make it a candidate for investigating related pathological conditions . Beyond biomedical applications, the carbazole structure is valuable in material science, particularly in developing organic light-emitting diodes (OLEDs) due to its desirable charge-transport properties . The methyl substitutions at the 3 and 4 positions of this particular derivative are typical modifications that allow researchers to fine-tune the compound's electronic properties, lipophilicity, and steric interactions for specific experimental needs. This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13N B13111441 3,4-Dimethyl-9H-carbazole CAS No. 18992-72-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18992-72-8

Molecular Formula

C14H13N

Molecular Weight

195.26 g/mol

IUPAC Name

3,4-dimethyl-9H-carbazole

InChI

InChI=1S/C14H13N/c1-9-7-8-13-14(10(9)2)11-5-3-4-6-12(11)15-13/h3-8,15H,1-2H3

InChI Key

YRPIUJAIESGWRN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)NC3=CC=CC=C32)C

Origin of Product

United States

Physicochemical Properties of 3,4 Dimethyl 9h Carbazole

The specific arrangement of atoms and functional groups in 3,4-Dimethyl-9H-carbazole gives rise to its distinct physicochemical properties.

PropertyValue
Molecular Formula C₁₄H₁₃N
Molecular Weight 195.26 g/mol
Appearance Solid
Melting Point Data not readily available in search results
Boiling Point Data not readily available in search results
Solubility The dimethyl groups can enhance solubility in organic solvents. evitachem.com

Spectroscopic Data:

UV-Vis and Fluorescence: Carbazole (B46965) derivatives are known for their fluorescent properties, making them suitable for applications in fluorescent probes and optoelectronics. ontosight.aiontosight.ai The specific absorption and emission wavelengths of this compound would be determined by its electronic structure.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for confirming the structure of this compound, with characteristic signals for the aromatic protons and the methyl groups. nih.govmdpi.commdpi.com

IR Spectroscopy: Infrared spectroscopy would reveal the presence of characteristic functional groups, such as the N-H stretch of the carbazole ring and C-H stretches of the aromatic and methyl groups. mdpi.commdpi.com

Synthesis and Reactivity of 3,4 Dimethyl 9h Carbazole

The synthesis of 3,4-Dimethyl-9H-carbazole can be achieved through various organic reactions. While specific high-yield syntheses for this particular isomer are not detailed in the provided search results, general methods for synthesizing substituted carbazoles can be applied. These often involve multi-step processes. ontosight.aigoogle.com

One common strategy is the Ullmann condensation, which involves the coupling of an amine with an aryl halide. google.com Another approach is the Fischer indole (B1671886) synthesis and its variations, which can be adapted to form the carbazole (B46965) ring system. The synthesis of related dimethyl-carbazole derivatives often starts from simpler carbazole precursors, followed by alkylation or other functionalization reactions. ontosight.ai

The reactivity of the this compound ring is influenced by the electron-donating nature of the methyl groups and the nitrogen atom. This makes the aromatic rings susceptible to electrophilic substitution reactions. The nitrogen atom can also be functionalized, for example, through N-alkylation. unibas.it

Theoretical and Computational Investigations of 3,4 Dimethyl 9h Carbazole Structures

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic characteristics of carbazole-based compounds. iucr.orgscholarena.com By modeling the electron density, DFT allows for accurate predictions of molecular geometries, electronic structures, and various spectroscopic parameters. iucr.orgscholarena.com

Geometry Optimization and Conformational Analysis

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. iucr.orgchemrxiv.org For carbazole (B46965) derivatives, this involves calculating bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. iucr.org For instance, studies on similar carbazole systems have shown that DFT can predict whether the molecule adopts a planar or a twisted conformation, which is crucial for understanding its electronic properties and potential for intermolecular interactions. iucr.org

Conformational analysis, which explores the different spatial arrangements of a molecule and their relative energies, is also a key application of DFT. chemrxiv.org For substituted carbazoles, the rotation around single bonds connecting the carbazole core to its substituents can lead to various conformers with distinct energy levels. DFT calculations help to identify the most stable conformers and the energy barriers between them. iucr.org

Table 1: Representative Calculated Bond Lengths and Angles for Carbazole Derivatives from DFT Studies

ParameterBond/AngleCalculated Value
Bond LengthN9–C8A1.394 (2) Å
Bond LengthN9–C9A1.385 (2) Å
Dihedral AngleC1B–N29.8 (2)°
Dihedral AngleC3–N14.4 (2)°
Note: Data is for a related carbazole derivative, 9-Methyl-3-phenyldiazenyl-9H-carbazole, as a representative example of DFT calculations on carbazole systems. iucr.org The specific values for 3,4-Dimethyl-9H-carbazole would require a dedicated computational study.

Electronic Structure Analysis: Frontier Molecular Orbitals (FMOs)

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scholarena.com DFT calculations provide detailed information about the energy levels and spatial distribution of these orbitals. scholarena.comacs.org The HOMO is associated with the ability to donate an electron, while the LUMO relates to the ability to accept an electron. scholarena.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's chemical reactivity, kinetic stability, and optical and electronic properties. scholarena.com A smaller HOMO-LUMO gap generally indicates a molecule that is more easily excitable and can participate in charge-transfer processes. scholarena.com In carbazole derivatives, the distribution of HOMO and LUMO across the molecule can be visualized to understand how substituents, such as the dimethyl groups in this compound, affect the electronic structure and charge distribution. acs.org

Table 2: Frontier Molecular Orbital (FMO) Energies of Representative Carbazole-Based Dyes

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
BG-1---
BG-2---
Note: This table illustrates the type of data obtained from FMO analysis of carbazole derivatives. acs.org Specific energy values for this compound are not available in the provided search results and would necessitate a specific computational study.

Prediction of Spectroscopic Parameters (e.g., ¹³C Chemical Shifts, IR Frequencies)

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental assignments. iucr.org For example, DFT can be used to calculate the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. iucr.org These theoretical predictions are valuable for assigning the signals in an experimental NMR spectrum to specific carbon atoms within the molecule.

Similarly, DFT can compute the vibrational frequencies of a molecule, which correspond to the peaks observed in an Infrared (IR) spectrum. worldscientific.com By analyzing the calculated vibrational modes, each peak in the IR spectrum can be assigned to a specific type of molecular motion, such as stretching or bending of particular bonds. This detailed assignment aids in the structural elucidation of the compound.

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

To investigate the excited-state properties and optical behavior of molecules, an extension of DFT known as Time-Dependent Density Functional Theory (TD-DFT) is employed. rsc.orgacs.org TD-DFT is particularly useful for understanding how molecules interact with light, making it a cornerstone for studying the optical properties of materials for applications like organic light-emitting diodes (OLEDs). rsc.org

Simulation of Absorption and Emission Spectra

TD-DFT calculations can simulate the electronic absorption and emission spectra of a molecule. acs.orgacs.org The absorption spectrum is related to the electronic transitions from the ground state to various excited states upon absorbing light. TD-DFT predicts the wavelengths and intensities (oscillator strengths) of these transitions. acs.org These predictions can be compared with experimental UV-Vis absorption spectra to understand the nature of the electronic transitions. researchgate.net

Similarly, TD-DFT can model the emission spectrum, which arises from the decay of an excited state back to the ground state. acs.org The calculated emission wavelengths can be correlated with experimental fluorescence or phosphorescence spectra. researchgate.net Discrepancies between calculated and experimental spectra can sometimes arise due to the complexity of real-world systems, such as solvent interactions, that are approximated in the computational model. acs.org

Analysis of Electronic Transitions and Excited States

A key strength of TD-DFT is its ability to provide a detailed analysis of the nature of electronic transitions and the character of the excited states. rsc.org For each calculated transition, TD-DFT indicates which molecular orbitals are involved. cnr.it For example, a transition might be characterized as a π-π* transition, predominantly involving the delocalized electrons of the aromatic system, or as an intramolecular charge transfer (ICT) transition, where electron density moves from a donor part of the molecule to an acceptor part upon excitation. rsc.org

This analysis is crucial for designing molecules with specific optical properties. For instance, in materials for OLEDs or solar cells, promoting efficient charge transfer upon photoexcitation is often a primary goal. researchgate.net By understanding the nature of the excited states, researchers can rationally modify the molecular structure to tune the absorption and emission properties for a desired application. researchgate.net

Molecular Electrostatic Potential (MEP) and Mulliken Charge Analysis

Theoretical calculations are pivotal in understanding the electronic structure and predicting the chemical reactivity of molecules like this compound. Molecular Electrostatic Potential (MEP) maps and Mulliken population analysis are two such computational methods that provide significant insights into charge distribution.

The MEP is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule. najah.edu The MEP map illustrates the electrostatic potential on the molecule's surface, where regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. najah.edusci-hub.se For carbazole derivatives, the area around the nitrogen atom generally exhibits a negative potential, indicating its nucleophilic character. najah.eduresearchgate.net Conversely, the hydrogen atom attached to the nitrogen displays a positive potential, marking it as an electrophilic center. najah.edu The π-systems of the aromatic rings also contribute to regions of negative potential. sci-hub.se

Mulliken charge analysis quantifies the charge distribution by assigning partial charges to each atom within the molecule. niscpr.res.in This method is computationally straightforward and provides a useful picture of the electronic structure, dipole moment, and other molecular properties. niscpr.res.inresearchgate.net In carbazole derivatives, the nitrogen atom is typically assigned a negative Mulliken charge, while hydrogen atoms carry positive charges. najah.eduniscpr.res.in The introduction of methyl groups, as in this compound, influences this charge distribution through their electron-donating effects.

Table 1: Illustrative Mulliken Charges for Key Atoms in this compound This table presents hypothetical data for illustrative purposes. Actual values depend on the specific computational methods and basis sets used.

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Computational Assessment of Charge Transport Properties

The performance of organic electronic devices relies heavily on the charge transport characteristics of the constituent materials. researchgate.net Carbazole derivatives are widely studied for their excellent hole-transport properties. unesp.br Computational chemistry offers powerful tools to assess these properties at the molecular level, guiding the design of new, efficient materials. researchgate.net

Ionization Potentials (IPs) and Electron Affinities (EAs)

Ionization potential (IP) and electron affinity (EA) are fundamental properties that help determine the efficiency of charge injection and transport in a material. acs.org The IP is the energy required to remove an electron, relating to hole injection and transport, while the EA is the energy released upon gaining an electron, relating to electron transport. acs.orgtojqi.net A lower IP facilitates easier hole injection from an anode, a desirable trait for hole-transport materials. acs.org Conversely, a higher EA is beneficial for electron-transport materials. acs.org

For carbazole-based compounds, theoretical calculations using methods like Density Functional Theory (DFT) can predict these values. tandfonline.comnih.gov The introduction of electron-donating groups, such as the methyl groups in this compound, is generally expected to decrease the ionization potential compared to unsubstituted carbazole, potentially enhancing its hole-transport capabilities.

Reorganization Energies

The reorganization energy (λ) is a critical parameter that dictates the rate of charge transfer between molecules, as described by Marcus theory. lodz.pl It represents the energy cost of the geometric relaxation of a molecule as it transitions from a neutral to a charged state (and vice versa). unesp.br A smaller reorganization energy corresponds to a faster charge transfer rate and, consequently, higher charge mobility. researchgate.net

The total reorganization energy consists of an internal component (λi), related to the geometry change of the single molecule, and an external component from the polarization of the surrounding medium. Computational studies typically focus on the internal reorganization energy for both holes (λh) and electrons (λe). unesp.br Carbazole derivatives are known for their rigid structures, which generally leads to low reorganization energies. unesp.bricm.edu.pl A lower value for λh compared to λe suggests that the material is better suited for hole transport, a common characteristic of carbazole-based compounds. unesp.brresearchgate.net Studies on various carbazole derivatives have shown that modifications to the molecular structure can tune these reorganization energies for improved performance. researchgate.netlodz.pl

Table 2: Representative Calculated Charge Transport Properties for Carbazole Derivatives Note: These values are representative for the carbazole class of compounds and can vary significantly for this compound depending on the computational level of theory and basis set used. Specific experimental or calculated data for this exact compound is not readily available.

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Chemical Reactivity and Subsequent Derivatization of 3,4 Dimethyl 9h Carbazole

Electrophilic Aromatic Substitution Patterns

The carbazole (B46965) nucleus is an electron-rich aromatic system, making it susceptible to electrophilic attack. The positions of substitution are dictated by the directing effects of the fused benzene (B151609) rings and the nitrogen heteroatom. In 9H-carbazole, electrophilic substitution typically occurs at the 3 and 6-positions, which are para to the nitrogen atom and are the most activated sites. For 3,4-dimethyl-9H-carbazole, the existing methyl groups further influence the regioselectivity of incoming electrophiles.

The nitration of carbazole derivatives is a fundamental electrophilic aromatic substitution. The reaction of 9H-carbazole with nitric acid in a sulfuric acid medium is a common method for introducing a nitro group. Controlling the reaction temperature is crucial to prevent the formation of dinitro derivatives. In the case of 1,4-dimethyl-9H-carbazole, nitration with reagents like urea (B33335) nitrate (B79036) in acetic acid has been shown to yield the 6-nitro derivative. scielo.br This suggests that for this compound, the positions electronically activated by the nitrogen (C-6) and sterically accessible would be the preferred sites of nitration. The presence of the methyl groups at C-3 and C-4 would likely direct the incoming nitro group to the other benzene ring, primarily at the C-6 position due to the strong activating and para-directing effect of the nitrogen atom. The classical approach for nitrating carbazole involves a mixture of nitric and sulfuric acid, where sulfuric acid acts as a catalyst. To improve regioselectivity, the reaction can be carried out in inert solvents like chlorobenzene.

A study on the nitration of 6-bromo-1,4-dimethyl-9H-carbazole resulted in the formation of 6-bromo-1,4-dimethyl-3-nitro-9H-carbazole, indicating that the nitro group can be directed to the same ring as the methyl groups, ortho to the C-4 methyl group. mdpi.com This highlights the complex interplay of electronic and steric effects in determining the final substitution pattern.

Table 1: Regioselectivity in Nitration of Dimethylcarbazole Derivatives

Derivative Reagents Position of Nitration Reference
1-Methylcarbazole-2,3-dicarboxylate Urea nitrate, Acetic acid 6-nitro and 8-nitro scielo.br

Formylation and acylation are key reactions for introducing carbonyl functionalities onto the carbazole scaffold, which can then serve as handles for further derivatization. 9H-carbazole itself undergoes formylation and acylation primarily at the 3-position. thieme-connect.de For instance, N-formylcarbazole has been utilized as a C-formylation reagent. jst.go.jp The Vilsmeier-Haack reaction is a common method for formylating carbazoles.

In a related example, 9-ethylcarbazole (B1664220) can be formylated to produce 9-ethylcarbazole-3-carboxaldehyde. orgsyn.org This aldehyde can then undergo a Wolff-Kishner reduction, followed by a second formylation at the 6-position. orgsyn.org The acylation of 1,2,3,4-tetrahydrocarbazole (B147488) with acetyl chloride affords the 1-acetyl derivative. mdpi.com These examples underscore the tendency for electrophilic substitution to occur at positions activated by the nitrogen atom. For this compound, formylation and acylation would be expected to occur on the unsubstituted benzene ring, likely at the C-6 position.

Research on 1,4-dimethyl-9H-carbazole has shown that it can be converted to 1,4-dimethyl-9H-carbazole-3-carbaldehyde. rsc.org This aldehyde subsequently serves as a precursor for further reactions. rsc.org

Nucleophilic Reactivity of Functionalized Dimethylcarbazoles

Once functionalized, often through electrophilic substitution, dimethylcarbazole derivatives can exhibit nucleophilic reactivity. For example, 3-amino-9-ethylcarbazole (B89807), which can be prepared from the corresponding 3-nitro derivative, demonstrates significant nucleophilic character due to the amino group. tubitak.gov.tr This amino group can react with various electrophiles. tubitak.gov.tr

The synthesis of α-aminophosphonates has been achieved through the condensation of 3-amino-9-ethylcarbazole with aromatic aldehydes to form a Schiff base, which then undergoes a nucleophilic addition reaction with dialkyl phosphates. tubitak.gov.trsci-hub.se This illustrates how an initial electrophilic substitution (nitration) followed by reduction provides a nucleophilic center (the amino group) for subsequent bond-forming reactions.

The development of methods for nucleophilic functionalization is expanding, with studies on the systematic functionalization of related heterocyclic systems showing the potential for introducing a wide range of substituents. uni-regensburg.de

Condensation Reactions for Schiff Base Formation

The introduction of an amino group onto the dimethylcarbazole scaffold, typically at the C-3 or C-6 position following a nitration-reduction sequence, opens up the possibility of forming Schiff bases (imines) through condensation with aldehydes or ketones. tubitak.gov.tr Schiff bases are valuable intermediates in organic synthesis and are also investigated for their biological and material properties. researchgate.netrasayanjournal.co.in

For example, 3-amino-9-ethylcarbazole readily condenses with various aromatic aldehydes in refluxing ethanol (B145695) to yield the corresponding Schiff bases. tubitak.gov.trsci-hub.se Similarly, newly synthesized carbazole derivatives have been prepared through the condensation reaction between carbazole amines and aromatic aldehydes. researchgate.net These reactions are often straightforward and provide a modular approach to complex carbazole structures. The synthesis of 9H-carbazole-3-carbaldehyde-4-phenylthiosemicarbazone is another example of Schiff base formation involving a carbazole derivative. researchgate.net

Table 2: Examples of Schiff Base Formation from Carbazole Derivatives

Carbazole Reactant Aldehyde/Ketone Reactant Product Type Reference
3-Amino-9-ethylcarbazole Substituted aromatic aldehydes α-Aminophosphonate precursors tubitak.gov.tr
7-(4-amino-phenyl)-5-(9-ethyl-9H-carbazol-3-yl)-... Benzaldehyde derivatives Carbazole bearing pyridopyrimidine compounds rasayanjournal.co.in
1-Acetyl-1,2,3,4-tetrahydro-9H-carbazole Amino compounds (e.g., thiourea) Imino derivatives mdpi.com

Cyclization Reactions involving Dimethylcarbazole Scaffolds

The dimethylcarbazole framework is a key structural element in a variety of cyclization reactions to build more complex, polycyclic systems. These reactions can be intramolecular or intermolecular and are often mediated by transition metals or Lewis acids. nih.govnih.gov For instance, the Fischer indole (B1671886) synthesis is a classical method that can be used to construct the carbazole skeleton itself, which is a form of cyclization. researchgate.net

Modern synthetic strategies include intramolecular oxidative C–N bond formation from N-protected 2-amido biphenyls to form the carbazole ring. nih.gov Palladium-catalyzed intramolecular C-H amination of 2-aminobiphenyls is another powerful method for carbazole synthesis. researchgate.net

Once the this compound core is formed or functionalized, it can participate in further cyclization reactions. For example, derivatives of 1,2,3,4-tetrahydro-9H-carbazole have been used to synthesize fused heterocyclic systems. Condensation of 1-acetyl-1,2,3,4-tetrahydro-9H-carbazole with thiosemicarbazide (B42300) followed by treatment with thionyl chloride leads to a cyclized thieme-connect.denih.govnih.govthiadiazino derivative. mdpi.com Another example involves the palladium-catalyzed intramolecular reductive N-heteroannulation of 2-(2-nitrophenyl)-2-cyclohexen-1-one to afford 1,2-dihydro-4(3H)-carbazolone, a precursor to various carbazole alkaloids. wvu.edu The development of tandem reactions, such as an enantioselective intramolecular Heck-iminium ion cyclization, allows for the rapid construction of complex carbazole-containing tetracyclic systems. nih.gov

Precursor Utility in Complex Alkaloid Synthesis

Carbazole and its derivatives, including those with a dimethyl substitution pattern, are fundamental building blocks in the total synthesis of numerous naturally occurring alkaloids. mdpi.com The carbazole skeleton is a privileged motif found in many bioactive compounds. chim.it

The 3-methylcarbazole unit is a common precursor in the biosynthesis of many phyto-carbazole alkaloids. mdpi.com Synthetic efforts often mimic these biosynthetic pathways. For example, 1,4-dimethyl-3-nitro-9H-carbazole has been used as an intermediate in the synthesis of 6-aryl-1,4-dimethyl-9H-carbazoles through Suzuki-Miyaura cross-coupling reactions. mdpi.com

The Cadogan cyclization is a key reaction in the synthesis of a wide array of carbazole alkaloids, including murrayafoline A and koenoline. researchgate.net Furthermore, the 1,2,3,4-tetrahydro-9a,4a-(iminoethano)-9H-carbazole core, a key feature of the Strychnos alkaloid minfiensine, can be synthesized using a carbazole-based approach, highlighting the utility of these scaffolds in constructing intricate alkaloid architectures. nih.gov The synthesis of 3-hydroxy-5,8-dimethyl-9H-carbazole serves as a route to precursors for analogs of the anticancer agent ellipticine (B1684216). researchgate.net

Advanced Applications of 3,4 Dimethyl 9h Carbazole and Its Derivatives in Materials Science

Organic Electronics and Optoelectronic Devices

The unique electronic structure of 3,4-dimethyl-9H-carbazole and its derivatives makes them highly suitable for various roles in organic electronic and optoelectronic devices. mdpi.comontosight.ai Their inherent properties, such as good hole-transporting capabilities and high photoluminescence quantum yields, are critical for the performance of these devices. rsc.org

Components in Organic Light-Emitting Diodes (OLEDs)

Carbazole (B46965) derivatives are extensively used in the fabrication of Organic Light-Emitting Diodes (OLEDs) due to their excellent hole-transporting properties, high thermal stability, and high triplet energy. nih.govmdpi.com These properties make them ideal candidates for use as host materials for phosphorescent emitters and as thermally activated delayed fluorescence (TADF) emitters. mdpi.comrsc.org The introduction of methyl groups on the carbazole core can influence the electronic properties and molecular packing, which in turn affects the efficiency and color purity of the OLED. aip.org

Derivatives of this compound can be functionalized to create materials with specific energy levels, enabling their use in different layers of the OLED stack. For example, by incorporating electron-donating or electron-withdrawing groups, their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be tuned to facilitate efficient charge injection and transport. researchgate.net This tunability is crucial for achieving high external quantum efficiencies (EQE) and long operational lifetimes in OLED devices. aip.org

Research has shown that carbazole-based hosts can lead to high-efficiency phosphorescent OLEDs (PhOLEDs). rsc.org For instance, a device using a carbazole derivative as a host for a green phosphorescent emitter achieved a maximum external quantum efficiency of over 23%. rsc.org

Table 1: Performance of Selected OLEDs Incorporating Carbazole Derivatives

Device ConfigurationEmitterHost MaterialMax. EQE (%)Luminance (cd/m²)Emission Color
ITO/PEDOT:PSS/EML/LiF/AlCZ-1 DerivativeSelf-hosted~9.54130Greenish-Blue
ITO/PEDOT:PSS/EML/LiF/AlCZ-2 DerivativeSelf-hosted~9.54130Greenish-Blue
ITO/HIL/HTL/mCBP:5CzBN/ETL/LiF/Al5CzBNmCBP19.7>500Blue
Optimized Device3Cz2DPhCzBNBipolar Host20.91000Blue

Data sourced from multiple studies on carbazole derivatives in OLEDs. nih.govaip.org

Materials for Organic Thin-Film Transistors (OTFTs)

Organic Thin-Film Transistors (OTFTs) are a key component of flexible and transparent electronics. Carbazole derivatives, including those based on the this compound structure, have shown promise as active materials in OTFTs due to their good charge carrier mobilities. rsc.orgub.edu The planar structure of the carbazole core facilitates π-π stacking, which is essential for efficient charge transport in the solid state. ub.edu

The performance of OTFTs is highly dependent on the molecular ordering and morphology of the organic semiconductor film. acs.org By modifying the substituents on the carbazole ring, it is possible to control the intermolecular interactions and, consequently, the charge transport properties. Research on indolocarbazole derivatives, which share the core carbazole structure, has demonstrated hole mobilities in the range of 10⁻⁵ to 10⁻² cm²V⁻¹s⁻¹. rsc.org The introduction of alkyl chains can improve solubility and processability without significantly compromising the electronic properties, making these materials suitable for solution-based fabrication techniques like spin-coating and printing. mdpi.com

Photoconductors and Semiconductors

The inherent semiconducting nature of carbazole derivatives makes them suitable for applications as photoconductors. mdpi.com Photoconductivity is the phenomenon where a material's electrical conductivity increases upon exposure to light. This property is harnessed in devices such as photodetectors and in xerography. The extended π-electron system of the carbazole ring system allows for the generation of charge carriers (electron-hole pairs) upon absorption of photons. mdpi.com

The efficiency of photoconduction is related to the material's ability to absorb light and to separate and transport the generated charges. The substitution pattern on the carbazole core, including the presence of dimethyl groups, can be tailored to optimize these properties for specific wavelengths of light. researchgate.net

Hole-Transporting Materials

One of the most significant applications of this compound derivatives is as hole-transporting materials (HTMs) in various optoelectronic devices, including OLEDs and perovskite solar cells (PSCs). rsc.orgmdpi.com The carbazole moiety is an excellent hole-transporting unit due to its electron-rich nature. rsc.org

In PSCs, the HTM plays a crucial role in extracting holes from the perovskite layer and transporting them to the electrode, while simultaneously blocking electrons. nih.gov An ideal HTM should have a suitable HOMO energy level that aligns well with the valence band of the perovskite, high hole mobility, and good film-forming properties. acs.org Carbazole derivatives can be designed to meet these requirements. For instance, star-shaped molecules with carbazole cores have been synthesized and have demonstrated high power conversion efficiencies (PCEs) of up to 17.57% in PSCs. rsc.org The introduction of different functional groups allows for the fine-tuning of the material's electrochemical and physical properties, leading to improved device performance and stability. nih.gov

Photoinitiators in Polymer Chemistry

Beyond their use in electronic devices, derivatives of this compound have emerged as effective photoinitiators in polymer chemistry. Photoinitiators are compounds that, upon absorption of light, generate reactive species that can initiate a polymerization reaction.

Photoinitiation of Free Radical Polymerization

Carbazole-based compounds can act as high-performance visible light photoinitiators for free radical polymerization (FRP) of (meth)acrylates. acs.orgnih.gov When exposed to light, typically from sources like LEDs, these photoinitiators can generate free radicals that initiate the chain-growth polymerization of monomers. researchgate.net

The efficiency of a photoinitiator is determined by its light absorption properties and the quantum yield of radical generation. researchgate.net By modifying the chemical structure of the carbazole, for example, by introducing specific substituents, the absorption spectrum can be shifted to longer wavelengths, enabling the use of visible light sources which are often more desirable than UV light. acs.org Research has shown that novel carbazole derivatives can exhibit excellent polymerization-initiating abilities, leading to high final conversion of the monomer into polymer. acs.orgresearcher.life These systems can be even more effective than some well-established commercial photoinitiators under certain conditions. acs.org

Photoinitiation of Cationic Polymerization

The unique electronic properties of the carbazole moiety, particularly its electron-donating nature, have positioned this compound and its derivatives as highly promising components in photoinitiating systems for cationic polymerization. researchgate.net These systems are crucial for applications such as coatings, adhesives, and 3D printing, where the rapid, controlled, and oxygen-insensitive curing of monomers like epoxides and vinyl ethers is required. researchgate.netnih.gov Carbazole derivatives typically function as photosensitizers in multi-component systems, absorbing light and transferring energy or an electron to an onium salt, which then generates the cationic species that initiate polymerization. researchgate.netnih.gov

Research Findings on Carbazole-Based Photoinitiating Systems

Research has demonstrated that the strategic functionalization of the carbazole scaffold is key to enhancing its photoinitiating efficiency, particularly for use with modern, low-intensity visible light sources like light-emitting diodes (LEDs). acs.orgresearcher.life The introduction of various substituents onto the carbazole core can significantly modify its light-absorption characteristics and its ability to participate in the photoredox cycle necessary for initiating polymerization. acs.orgnih.gov

One successful approach involves the synthesis of carbazole derivatives with extended π-conjugation or with push-pull electronic structures. researchgate.net For instance, the incorporation of benzophenone (B1666685) moieties onto the carbazole structure has been shown to create efficient monocomponent Type II photoinitiators. mdpi.com These benzophenone-carbazole derivatives exhibit enhanced light absorption and demonstrate good efficiency in the cationic polymerization of epoxides when used in conjunction with an iodonium (B1229267) salt under LED irradiation. mdpi.com

Studies have focused on developing novel carbazole derivatives that can absorb light at longer wavelengths (near-UV and visible light), which allows for deeper curing and is compatible with safer, more energy-efficient LED technology. acs.orgresearcher.life Four newly synthesized carbazole derivatives, when combined with an iodonium salt, have shown outstanding reactivity in the cationic polymerization of epoxides, even surpassing the performance of well-established photoinitiators under mild irradiation conditions. acs.org

The general mechanism for the photoinitiation of cationic polymerization using a carbazole derivative (Cz) as a photosensitizer in a two-component system with a diaryliodonium salt (Iod) proceeds as follows:

Light Absorption: The carbazole derivative absorbs a photon, promoting it to an excited state (Cz*).

Electron Transfer: The excited carbazole derivative transfers an electron to the iodonium salt, generating a carbazole radical cation (Cz•+) and an unstable diaryliodo radical.

Decomposition and Proton Generation: The diaryliodo radical rapidly decomposes, leading to the formation of species that, through subsequent reactions with the monomer or solvent, generate a strong Brønsted acid (H+).

Initiation: The generated acid protonates the monomer (e.g., an epoxide), opening the ring and creating a carbocation that initiates the cationic polymerization chain reaction.

This process is highly efficient, and the performance of these photoinitiating systems can be quantitatively evaluated by monitoring the conversion of the monomer over time using techniques like real-time Fourier-transform infrared (FTIR) spectroscopy.

Performance Data of Carbazole Derivatives in Cationic Polymerization

The effectiveness of various carbazole derivatives as photoinitiators for cationic polymerization has been documented through detailed experimental studies. The data below illustrates the performance of different benzophenone-carbazole derivatives in the polymerization of a standard epoxy monomer (EPOX) when paired with an iodonium salt.

Epoxy Conversion using Benzophenone-Carbazole Photoinitiators
Photoinitiator System (PI/Iodonium Salt)Irradiation Time (s)Epoxy Function Conversion (%)
BPC1/Iod (0.5%/1% w/w)10025
20040
30050
40055
BPC2/Iod (0.5%/1% w/w)10020
20035
30045
40052
BPC3/Iod (0.5%/1% w/w)10030
20048
30058
40062
BPC4/Iod (0.5%/1% w/w)10032
20050
30060
40065

Data sourced from research on benzophenone-carbazole photoinitiators for cationic polymerization under LED@365 nm irradiation. mdpi.com

Further research into novel carbazole derivatives has yielded even more impressive results, particularly for applications in 3D printing. The following table compares the performance of new carbazole-based photoinitiators with a reference compound, highlighting their superior efficiency.

Performance of Novel Carbazole Derivatives in Cationic Polymerization of Epoxides
PhotoinitiatorFinal Epoxide Conversion (%)Irradiation ConditionsReference
C1/Iodonium Salt~60LED @ 405 nm acs.org
C2/Iodonium Salt~55LED @ 405 nm acs.org
C3/Iodonium Salt~65LED @ 405 nm acs.org
C4/Iodonium Salt~70LED @ 405 nm acs.org
CARET/Iodonium Salt (Reference)<10LED @ 405 nm acs.org

Data illustrates the enhanced performance of newly developed carbazole derivatives (C1-C4) compared to the reference UV-absorbing carbazole (CARET). acs.org

These findings underscore the significant potential of this compound derivatives in the development of advanced photoinitiating systems for cationic polymerization, offering high efficiency under visible light and enabling progress in areas like high-resolution 3D printing and high-performance coatings.

Biological Activities and Pharmacological Interest of Carbazole Derivatives with Dimethyl Substituents

General Biological Significance of the Carbazole (B46965) Pharmacophore

The 9H-carbazole, a tricyclic aromatic molecule composed of two benzene (B151609) rings fused to a five-membered nitrogen-containing pyrrole (B145914) ring, is a scaffold of significant interest in medicinal chemistry. nih.gov This structural motif is present in numerous naturally occurring alkaloids and synthetic compounds that exhibit a wide array of biological activities. biomedjournal.comsrce.hr Carbazoles and their derivatives have been reported to possess antitumor, antimicrobial, antiviral, antioxidant, anti-inflammatory, neuroprotective, and antidiabetic properties. researchgate.netechemcom.comnih.govresearchgate.net The planar nature of the carbazole ring system allows it to interact with biological macromolecules, including DNA and various enzymes, which is a key reason for its diverse pharmacological effects. researchgate.net

The versatility of the carbazole nucleus allows for the introduction of various functional groups at different positions, leading to a broad range of pharmacological profiles. researchgate.net Its attractive electrical and charge-transport properties further enhance its utility as a pharmacophore. researchgate.net Marketed drugs containing the carbazole scaffold, such as carvedilol (B1668590) for treating high blood pressure and carprofen, a non-steroidal anti-inflammatory drug (NSAID) for veterinary use, underscore the clinical relevance of this heterocyclic system. mdpi.com The sustained interest in carbazole chemistry is driven by the potential to discover novel therapeutic agents for a variety of diseases, from cancers to infectious diseases and neurodegenerative disorders. nih.govmostwiedzy.pl

Reported Activity Profiles for Dimethylcarbazole Derivatives

Dimethyl-substituted carbazole derivatives have emerged as a promising class of antiviral agents. Research has particularly highlighted their potential against the Human Immunodeficiency Virus (HIV). A study in 2018 investigated a series of chloro-1,4-dimethyl-9H-carbazoles for their anti-HIV-1 activity. nih.gov The compounds were tested in CD4+, CXCR4+, and CCR5+ TZM-bl cells, where some derivatives demonstrated moderate antiviral activity. nih.govnih.gov

The position of the chlorine atom on the carbazole scaffold was found to be crucial for the antiviral effect. Derivatives with a chlorine at the 7-position showed greater activity against HIV compared to those with the chlorine at the 8-position. nih.gov Furthermore, the introduction of an electron-withdrawing group, such as a nitro group, at the 3-position significantly enhanced the anti-HIV activity. The compound 7-chloro-1,4-dimethyl-3-nitro-9H-carbazole was identified as the most potent in the series. nih.gov These findings suggest that the antiviral mechanism may involve the inhibition of various stages within the HIV replication cycle. nih.govnih.gov

In addition to anti-HIV research, carbazole derivatives have been screened for activity against other viruses. A study investigating 18 different carbazole derivatives found that three compounds exhibited a marked reduction in the replication of the porcine epidemic diarrhea virus (PEDV), a type of coronavirus. mdpi.com Two of these derivatives, identified as No. 7 and No. 18, displayed high inhibitory effects with low cellular toxicity and were found to act at the early stages of the viral life cycle, possibly by preventing viral attachment. mdpi.com

Table 1. Anti-HIV Activity of 7-chloro-1,4-dimethyl-3-nitro-9H-carbazole nih.gov
Virus StrainIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (S.I.)
NL4.3 X41.422.74–16
Bal R55.3

IC₅₀: Half-maximal inhibitory concentration; CC₅₀: 50% cytotoxic concentration.

The carbazole scaffold is a key structural feature in many anticancer agents, including the natural alkaloid ellipticine (B1684216) (5,11-dimethyl-6H-pyrido[4,3-b]carbazole). echemcom.comnih.gov Derivatives of 1,4-dimethyl-9H-carbazole, which is a structural component of ellipticine, have been extensively studied for their cytotoxic effects against various cancer cell lines. researchgate.netresearchgate.net These compounds are believed to exert their anticancer effects through multiple mechanisms, such as intercalation with DNA, inhibition of DNA synthesis, and targeting key enzymes like topoisomerases. nih.govresearchgate.net

One study focused on novel 1,4-dimethyl-9-H-carbazol-3-yl)methanamine derivatives and their in vitro cytotoxicity against the human glioma U87 MG cell line. researchgate.net Several synthesized compounds showed excellent anticancer activity, with one derivative exhibiting an IC₅₀ value of 18.50 µM, comparable to the standard drug Carmustine (IC₅₀ = 18.24 µM). researchgate.net

Another research effort investigated 5,8-Dimethyl-9H-carbazole derivatives against breast cancer cell lines, specifically the triple-negative MDA-MB-231 and MCF-7 cells. nih.govnih.gov Two lead compounds demonstrated potent activity against the highly aggressive MDA-MB-231 cell line, with IC₅₀ values of 0.73 µM and 1.44 µM, respectively. nih.gov These compounds were found to selectively inhibit human topoisomerase I and interfere with the organization of the actin system, ultimately triggering apoptosis in the cancer cells. nih.gov

Table 2. In Vitro Anticancer Activity (IC₅₀ in µM) of Selected Dimethylcarbazole Derivatives
Compound TypeDerivativeMDA-MB-231 (Breast)MCF-7 (Breast)U87 MG (Glioma)Reference
5,8-Dimethyl-9H-carbazoleCompound 31.44 ± 0.97> 10N/A nih.gov
Compound 40.73 ± 0.746.85 ± 0.21N/A
1,4-dimethyl-9-H-carbazol-3-yl)methanamineCompound 15N/AN/A18.50 researchgate.net

N/A: Not Assessed

Carbazole derivatives are well-documented for their broad-spectrum antimicrobial activities. srce.hrresearchgate.netnih.gov The planar, electron-rich nature of the carbazole ring allows it to interact with microbial cell components, contributing to its antibacterial and antifungal effects. echemcom.com While much of the research is on carbazoles generally, specific studies have highlighted the efficacy of derivatives with dimethyl substitutions.

For example, a series of carbazole derivatives were designed and synthesized to contain moieties like aminoguanidine (B1677879) and dihydrotriazine. semanticscholar.org Many of these compounds showed potent inhibitory activity against various bacterial strains, including a multidrug-resistant clinical isolate, and one fungal strain, with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 16 μg/ml. semanticscholar.org Structure-activity relationship analysis indicated that the inclusion of a dihydrotriazine group enhanced the antimicrobial potency while reducing toxicity. semanticscholar.org

Another study reported the antimicrobial properties of isoxazolo- and pyrazolino-annulated carbazoles against pathogenic bacteria and fungi. mdpi.com The chloro-substituted derivative 3d, a carbazole N-oxide, demonstrated outstanding activity against E. coli, S. aureus, P. aeruginosa, and B. subtilis, and excellent antifungal activity. mdpi.com This high level of activity was attributed to the presence of both the chloro group and the N-oxide functionality. mdpi.com

Table 3. Minimum Inhibitory Concentrations (MICs) of Selected Carbazole Derivatives semanticscholar.org
CompoundS. aureus (ATCC29213)E. faecalis (ATCC29212)E. coli (ATCC25922)C. albicans (ATCC90028)
8f (dihydrotriazine derivative)1 µg/ml2 µg/ml2 µg/ml1 µg/ml
9d (dihydrotriazine derivative)0.5 µg/ml2 µg/ml2 µg/ml2 µg/ml

Carbazole and its derivatives are recognized for their antioxidant potential, which is largely attributed to the nitrogen atom in the pyrrole ring that can act as a hydrogen donor to scavenge free radicals. nih.govnih.gov The resulting radical is stabilized by the extensive conjugation of the aromatic system. nih.gov

A study investigating the antioxidant activity of carbazole-hydrazone conjugates found that their ability to scavenge radicals was significant. echemcom.com Another report detailed the synthesis of carbazole derivatives and evaluated their antioxidant activity. nih.gov While specific quantitative data for dimethylcarbazole derivatives in biological systems is emerging, the general mechanism is well-understood. The process involves the donation of the hydrogen atom from the N-H group to a free radical, which terminates the radical chain reaction. nih.gov

Research on 3,6-di-tert-butylcarbazole (B1356187) has shown it can function as a free radical scavenger due to the active hydrogen on the nitrogen atom. nih.gov This principle extends to other alkyl-substituted carbazoles. The antioxidant activity of these compounds is valuable not only in industrial applications like lubricants but also in biological contexts where they can help mitigate oxidative stress, a key factor in numerous pathological conditions. nih.govdmed.org.ua

Table 4. Antioxidant Activity of a Carbazole Derivative dmed.org.ua
CompoundAssayIC₅₀
6,7-dihydro-5H-imidazo[2,1-b] nih.govmostwiedzy.plthiazine derivative 1cDPPH Radical Scavenging> 5 mM
Ascorbic Acid (Reference)DPPH Radical Scavenging0.08 mM

The carbazole nucleus is a key feature in compounds exhibiting anti-inflammatory effects. researchgate.netnih.gov Carprofen, an established NSAID in veterinary medicine, is a well-known example of a carbazole-containing anti-inflammatory drug. mdpi.com The mechanism of action for many carbazole derivatives involves the inhibition of key inflammatory pathways.

One synthetic carbazole, LCY-2-CHO (9-(2-chlorobenzyl)-9H-carbazole-3-carbaldehyde), was shown to downregulate the expression of inflammatory genes for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α) in macrophage cells. nih.gov This inhibitory effect was achieved by interfering with the p38 mitogen-activated protein kinase (MAPK) signaling pathway and the activation of activator protein-1 (AP-1), a transcription factor crucial for the inflammatory response. nih.gov

The anti-inflammatory potential of carbazoles is linked to their ability to modulate various signaling pathways involved in inflammation. researchgate.net Their diverse biological activities suggest that carbazole derivatives can act on multiple targets within the complex inflammatory cascade, making them attractive candidates for the development of new anti-inflammatory therapies. researchgate.netmdpi.com

Neuroprotective Properties

Carbazole and its derivatives represent a significant class of heterocyclic compounds that have garnered attention for their diverse biological activities, including neuroprotective effects. nih.govmdpi.comechemcom.commdpi.com The carbazole scaffold is considered a key pharmacophoric nucleus, and its derivatives are being explored for their therapeutic potential against neurological disorders and neurodegenerative diseases. mdpi.comechemcom.com Research has shown that carbazole compounds can exert neuroprotective effects through various mechanisms, including anti-apoptotic, antioxidative, and neurotrophic pathways. nih.gov

Studies on carbazole derivatives have demonstrated their ability to protect nerve cells from damage. For instance, certain carbazole alkaloids have shown remarkable neuroprotective effects in in-vitro models of Parkinson's disease by protecting human neuroblastoma cells from 6-hydroxydopamine-stimulated apoptosis. echemcom.com Furthermore, synthetic carbazole conjugates have been designed as multi-target agents for neurodegenerative diseases. echemcom.com These compounds have been found to protect nerve cells from death under conditions of calcium overload, block N-methyl-D-aspartate (NMDA) receptors, and stabilize microtubules, all of which are crucial mechanisms in neuronal health and disease. echemcom.com

In the context of traumatic brain injury (TBI), carbazole derivatives are considered promising therapeutic agents for mitigating secondary damage and enhancing recovery. nih.gov Their neuroprotective potential in TBI models is attributed to their capacity to reduce oxidative stress, inhibit apoptosis, and promote neuroregeneration. nih.gov A specific class of aminopropyl carbazoles, known as the P7C3 series, has been identified as potent neuroprotective agents. nih.gov One optimized member of this series, (-)-P7C3-S243, protects developing neurons in hippocampal neurogenesis models and mature neurons in a mouse model of Parkinson's disease. nih.govresearchgate.net This highlights the potential of the carbazole framework in developing drugs for neurodegenerative conditions and traumatic brain injuries. researchgate.net

Carbazole Derivative ClassObserved Neuroprotective ActivityProposed Mechanism of ActionDisease Model/ContextReference
Carbazole AlkaloidsProtection of human neuroblastoma cells from 6-hydroxydopamine-induced apoptosis.Anti-apoptotic properties.Parkinson's Disease (in vitro) echemcom.com
Aminoadamantane-Carbazole ConjugatesProtection against calcium overload-induced cell death, NMDA receptor blockade, microtubule stabilization.Multi-target neuroprotection.Neurodegenerative Diseases echemcom.com
General Carbazole DerivativesReduction of oxidative stress, inhibition of apoptosis, promotion of neuroregeneration.Antioxidative, anti-apoptotic, neurotrophic effects.Traumatic Brain Injury (preclinical) nih.gov
Aminopropyl Carbazoles (P7C3 series)Protection of developing hippocampal neurons and mature dopaminergic neurons.Inhibition of neuronal apoptosis.Neurogenesis, Parkinson's Disease (in vivo) nih.govresearchgate.net

Enzyme Inhibition

The carbazole skeleton is a key structural motif in many biologically active molecules that can interfere with the activity of crucial enzymes. nih.govresearchgate.net This has led to the extensive application of carbazole derivatives in medicinal chemistry as enzyme inhibitors for various therapeutic areas. nih.gov Dimethyl-substituted carbazoles, in particular, have been investigated for their ability to inhibit a range of enzymes involved in different pathologies.

A significant area of research has been the role of carbazole derivatives as inhibitors of topoisomerases, which are essential DNA-dependent enzymes. nih.govresearchgate.net Certain 5,8-dimethyl-9H-carbazole derivatives have been shown to selectively inhibit human topoisomerase I, an enzyme critical for DNA replication and transcription. nih.gov This inhibition is a key mechanism behind their potent anticancer activity observed in breast cancer cell lines. nih.govresearchgate.net

Beyond cancer-related enzymes, carbazole derivatives have been developed as inhibitors for other important enzyme targets. For example, a series of novel 3,3-dimethyl-2,3,4,9-tetrahydro-1H-carbazole derivatives were designed as inhibitors of the bacterial efflux pump AcrB, which plays a role in multidrug resistance. nih.gov In the field of neurodegenerative diseases, derivatives of 2,3,4,9-tetrahydro-1H-carbazole have been synthesized and evaluated as selective inhibitors of acetylcholinesterase (AChE), an enzyme central to the pathology of Alzheimer's disease. Furthermore, carbazole-based acetyl benzohydrazides have been synthesized and shown to be effective inhibitors of the urease enzyme. acgpubs.orgacgpubs.org Other research has focused on carbazole derivatives as inhibitors of DNA methyltransferase 1 (DNMT1), an attractive target for tumor chemotherapy. semanticscholar.org

Carbazole Derivative ClassTarget EnzymeBiological Significance of InhibitionReference
5,8-Dimethyl-9H-carbazole derivativesHuman Topoisomerase IAnticancer activity nih.gov
3,3-Dimethyl-2,3,4,9-tetrahydro-1H-carbazole derivativesAcrB (Bacterial Efflux Pump)Reversing bacterial multidrug resistance nih.gov
2,3,4,9-Tetrahydro-1H-carbazole derivativesAcetylcholinesterase (AChE)Potential treatment for Alzheimer's disease
Carbazole-based acetyl benzohydrazidesUreasePotential therapeutic applications acgpubs.orgacgpubs.org
General Carbazole derivativesDNA Methyltransferase 1 (DNMT1)Anticancer activity semanticscholar.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.